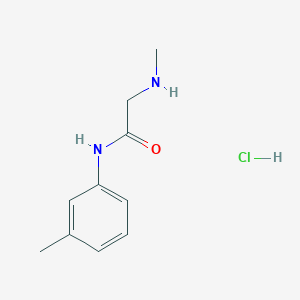

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

CAS No.: 1220038-37-8

Cat. No.: VC2836496

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220038-37-8 |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 2-(methylamino)-N-(3-methylphenyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | LFIPOYNUHYNBIC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)CNC.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CNC.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is an organic compound characterized by its acetamide backbone with specific functional group modifications. This compound features a methylamino group at the 2-position and a 3-methylphenyl group attached to the nitrogen of the acetamide moiety, with the entire structure existing as a hydrochloride salt.

| Property | Value |

|---|---|

| CAS Number | 1220038-37-8 |

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 2-(methylamino)-N-(3-methylphenyl)acetamide hydrochloride |

| MDL Number | MFCD13562726 |

The structure contains an amide linkage connecting the methylamino-substituted acetyl group to the meta-methylphenyl (m-tolyl) moiety. The presence of the hydrochloride salt form enhances the compound's stability and solubility in polar solvents compared to its free base form .

Physical and Chemical Properties

The physical and chemical properties of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride are important for understanding its behavior in various applications and reactions.

Physical Properties

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that aid in its identification and purity assessment:

Nuclear Magnetic Resonance (NMR) Data:

Based on structural analysis and data from similar compounds, the expected ¹H NMR signals would include:

-

Methyl group attached to the aromatic ring (δ ~2.3 ppm)

-

N-methyl group (δ ~2.9 ppm)

-

Methylene protons (δ ~3.5-4.0 ppm)

-

Aromatic protons (δ ~6.8-7.5 ppm)

Synthesis Methods

The synthesis of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride can be accomplished through several synthetic routes, with the choice dependent on available starting materials and desired scale.

Chemical Reactivity

The reactivity profile of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is dictated by its functional groups, presenting various possibilities for chemical transformations.

Key Reactive Sites

The compound contains several reactive sites:

-

Secondary amine (methylamino group): Can undergo alkylation, acylation, and other nucleophilic reactions.

-

Amide bond: Susceptible to hydrolysis under acidic or basic conditions.

-

Aromatic ring: Can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methyl group.

Common Reactions

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Amide Hydrolysis | Strong acid or base, heat | Corresponding acid and amine derivatives |

| N-Alkylation | Alkyl halides, base | N-alkylated products at the methylamino group |

| Acylation | Acyl chlorides, anhydrides | N-acylated derivatives |

| Reduction | LiAlH₄ or similar reducing agents | Corresponding amine derivatives |

| Hazard Type | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |

Comparative Analysis with Related Compounds

To better understand the characteristics of 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride, it is instructive to compare it with structurally related compounds.

Comparison Table of Similar Compounds

Structure-Activity Relationships

The position of substituents on the phenyl ring (meta vs. para) can significantly affect:

-

Physicochemical properties: Solubility, lipophilicity, and crystal packing

-

Biological activity: Binding affinity to target proteins and metabolic stability

-

Pharmacokinetic profile: Absorption, distribution, metabolism, and excretion characteristics

The meta-methyl substitution in 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride may confer distinct properties compared to its para-substituted isomer, potentially affecting its interaction with biological targets.

Current Research and Future Perspectives

Research involving 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride and related compounds continues to evolve, with several promising directions.

Recent Research Trends

Recent studies on structurally related compounds have focused on:

-

Medicinal Chemistry Applications: Investigation as building blocks for developing novel therapeutic agents.

-

Structure Optimization: Modification of the basic structural framework to enhance specific activities.

-

Binding Studies: Exploration of interactions with biological targets to understand mechanism of action.

Future Research Directions

Potential areas for future research include:

-

Targeted Drug Design: Further optimization based on structure-activity relationships.

-

Novel Synthetic Methodologies: Development of more efficient and environmentally friendly synthesis routes.

-

Expanded Biological Evaluation: Broader screening against various biological targets to identify new applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume